2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid
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Overview
Description
2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a phenoxyacetamido group, and a carboxylic acid functional group. It has been studied for its potential antimicrobial, antibiofilm, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with phenoxyacetyl chloride to form the phenoxyacetamido derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against biofilm-forming bacteria.
Medicine: Explored for its antiproliferative effects on cancer cells.
Industry: Potential use in the development of new antimicrobial agents for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyacetamido-1H-pyrazol-5-yl)benzamides: Known for their antimicrobial and antiproliferative activities.
4-Cinnamamido-1H-pyrazol-5-yl)benzamides: Studied for their antibiofilm properties.
Uniqueness
2-(2-Phenoxyacetamido)-1,3-thiazole-4-carboxylicacid stands out due to its unique combination of a thiazole ring and a phenoxyacetamido group, which contributes to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-10(6-18-8-4-2-1-3-5-8)14-12-13-9(7-19-12)11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHWVHPHUORLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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